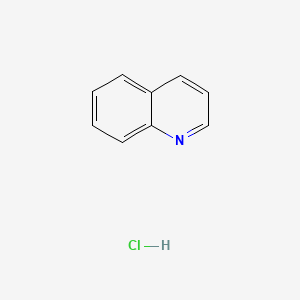

Quinoline hydrochloride

Description

The exact mass of the compound Quinoline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Quinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-7H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXRWZBTVAZNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-22-5 (Parent) | |

| Record name | Quinoline, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060192 | |

| Record name | Quinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-64-3 | |

| Record name | Quinoline, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Quinoline Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of quinoline (B57606) hydrochloride, a fundamental heterocyclic compound widely utilized in medicinal chemistry and materials science. It details established synthetic protocols, including the Skraup and Doebner-von Miller reactions, and presents a comparative analysis of these methods. Furthermore, this document outlines the principal analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental methodologies and tabulated spectral data are provided to serve as a practical reference for laboratory professionals.

Synthesis of Quinoline Hydrochloride

Quinoline, a bicyclic aromatic heterocycle, is a critical scaffold in numerous pharmaceuticals. Its synthesis has been a subject of extensive research since its first isolation in 1834. The conversion to its hydrochloride salt is a straightforward acid-base reaction that enhances its solubility in aqueous media, a desirable property for many applications. Quinoline hydrochloride is formed by treating the synthesized quinoline base with hydrochloric acid.

Principal Synthetic Routes

Several named reactions are employed for the synthesis of the quinoline core. The choice of method often depends on the desired substitution pattern and the available starting materials.

-

Skraup Synthesis: This is the archetypal and one of the most direct methods for producing unsubstituted quinoline.[1] It involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][2] The reaction is notoriously exothermic but effective.[3][4] Glycerol first dehydrates in the presence of sulfuric acid to form acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to yield quinoline.[2][4]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, often hydrochloric acid.[5][6] This method allows for the synthesis of substituted quinolines.[7][8]

-

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, providing a versatile route to polysubstituted quinolines.[2][9]

-

Combes Synthesis: This acid-catalyzed reaction condenses anilines with β-diketones to form 2,4-disubstituted quinolines.[7][10]

Experimental Protocol: Skraup Synthesis and Hydrochloride Salt Formation

This protocol describes a representative procedure for the synthesis of quinoline via the Skraup reaction, followed by its conversion to quinoline hydrochloride.

Materials:

-

Aniline

-

Glycerol (anhydrous)

-

Nitrobenzene

-

Sulfuric acid (concentrated)

-

Ferrous sulfate (B86663) heptahydrate (optional, to moderate the reaction)[3]

-

Sodium hydroxide (B78521) solution (e.g., 40%)

-

Hydrochloric acid (concentrated or as a solution in ethanol)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a large, appropriately sized round-bottom flask equipped with a reflux condenser, combine aniline, glycerol, and ferrous sulfate heptahydrate (if used).[3] Perform this step in a well-ventilated fume hood.

-

Acid Addition: While stirring and cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid to the mixture.[11]

-

Initiation of Reaction: Gently heat the mixture. The reaction is highly exothermic, and once it begins (indicated by boiling), the external heat source should be removed immediately.[3] The reaction should proceed under reflux.

-

Work-up and Isolation: After the initial vigorous reaction subsides, heat the mixture for an additional period (e.g., 2-3 hours) to ensure completion. Cool the mixture and dilute it with water.

-

Removal of Oxidant: Steam distill the mixture to remove any unreacted nitrobenzene.[12]

-

Liberation of Quinoline Base: Make the remaining solution strongly alkaline by the cautious addition of a concentrated sodium hydroxide solution.[12]

-

Purification: Steam distill the alkaline mixture. The quinoline will co-distill with the water.[12] Collect the distillate and separate the quinoline layer. Further purification can be achieved by extraction with an organic solvent (e.g., diethyl ether), followed by drying the organic layer over anhydrous sodium sulfate and removing the solvent under reduced pressure. Final purification is typically performed by vacuum distillation.

-

Formation of Quinoline Hydrochloride: Dissolve the purified quinoline base in a suitable solvent like ethanol (B145695) or diethyl ether. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) with stirring. The quinoline hydrochloride salt will precipitate out of the solution.

-

Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield quinoline hydrochloride.

Comparison of Common Synthesis Methods

The following table summarizes the key characteristics of the primary quinoline synthesis routes.

| Synthesis Method | Starting Materials | Typical Conditions | Advantages | Disadvantages |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, High Temp. | One-pot, good for unsubstituted quinoline.[1][13] | Highly exothermic, harsh conditions, low yield for some substituted anilines.[9] |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst (HCl, ZnCl₂), Heat | Better yields than Skraup, allows for substituted products.[14] | Can produce side products.[3] |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone/Aldehyde | Acid or Base catalyst, Heat | High atom economy, versatile for polysubstituted quinolines.[2] | Starting materials can be complex to synthesize.[9] |

| Combes Synthesis | Aniline, β-Diketone | Strong acid (H₂SO₄, PPA), Heat | Good for 2,4-disubstituted quinolines. | Unsymmetrical diketones can lead to isomeric mixtures.[14] |

Characterization Techniques

The structural integrity and purity of the synthesized quinoline hydrochloride must be confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. The protonation of the nitrogen atom in quinoline hydrochloride causes significant downfield shifts of the heterocyclic ring protons compared to the free base.

Experimental Parameters:

-

Spectrometer: 300-500 MHz

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

Table 2.1: ¹H NMR Spectral Data for Quinoline Hydrochloride

| Proton | Chemical Shift (δ, ppm) (Approximate) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | ~4.8, 1.7 |

| H-3 | 7.7 - 7.9 | dd | ~8.3, 4.8 |

| H-4 | 8.1 - 8.3 | dd | ~8.3, 1.7 |

| H-5 | 7.9 - 8.1 | d | ~8.2 |

| H-6 | 7.6 - 7.8 | t | ~7.5 |

| H-7 | 7.8 - 8.0 | t | ~7.8 |

| H-8 | 8.0 - 8.2 | d | ~8.4 |

| N-H⁺ | 12.0 - 14.0 | br s | - |

| (Note: Exact chemical shifts can vary based on solvent and concentration. Data is compiled from typical spectra of quinoline and its salts.)[15] |

Table 2.2: ¹³C NMR Spectral Data for Quinoline Hydrochloride

| Carbon | Chemical Shift (δ, ppm) (Approximate) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~138 |

| C-4a | ~129 |

| C-5 | ~130 |

| C-6 | ~128 |

| C-7 | ~131 |

| C-8 | ~118 |

| C-8a | ~148 |

| (Note: Data is based on spectra available for quinoline hydrochloride.)[16][17] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of quinoline hydrochloride will show characteristic bands for the aromatic system and the N-H⁺ bond.

Experimental Parameters:

-

Method: KBr pellet or Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000 - 400 cm⁻¹

Table 2.3: Key FTIR Absorption Bands for Quinoline Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3100 - 3000 | C-H stretch | Aromatic C-H stretching. |

| 2800 - 2400 | N⁺-H stretch | Broad absorption due to the protonated nitrogen. |

| 1620 - 1580 | C=C / C=N stretch | Aromatic ring and C=N stretching vibrations.[18] |

| 1500 - 1400 | C=C stretch | Aromatic ring skeletal vibrations.[18] |

| 850 - 750 | C-H bend | Out-of-plane bending of aromatic C-H bonds.[18] |

| (Note: Data compiled from typical spectra of quinoline and its salts.)[19][20] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated aromatic system of quinoline.

Experimental Parameters:

-

Solvent: Ethanol, Methanol, or Water

-

Wavelength Range: 200 - 400 nm

Table 2.4: UV-Vis Absorption Data for Quinoline

| Wavelength (λmax, nm) | Molar Absorptivity (log ε) | Solvent |

| ~275 | 3.51 | Water |

| ~299 | 3.46 | Water |

| ~312 | 3.52 | Water |

| (Note: Data is for the quinoline free base in water; the hydrochloride salt exhibits similar absorption bands.)[21][22][23] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Typically, the hydrochloride salt is analyzed under conditions that detect the free base.

Experimental Parameters:

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

Table 2.5: Mass Spectrometry Data for Quinoline

| m/z | Ion | Description |

| 129 | [M]⁺ | Molecular ion of the quinoline free base.[24][25] |

| 102 | [M-HCN]⁺ | Loss of hydrogen cyanide from the molecular ion.[25] |

| (Note: Quinoline has a molecular weight of 129.16 g/mol .)[21] |

Experimental & Analytical Workflows

Visualizing the synthesis and characterization processes can clarify the logical flow from starting materials to a fully validated product.

Caption: A typical workflow for the Skraup synthesis of quinoline and its subsequent conversion to quinoline hydrochloride.

Caption: The logical relationship between the synthesized product and the analytical techniques used for its full characterization.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. benchchem.com [benchchem.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. iipseries.org [iipseries.org]

- 8. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. organicreactions.org [organicreactions.org]

- 14. benchchem.com [benchchem.com]

- 15. QUINOLINE HYDROCHLORIDE(530-64-3) 1H NMR [m.chemicalbook.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Quinoline hydrochloride | C9H8ClN | CID 68264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 19. Quinoline(91-22-5) IR Spectrum [m.chemicalbook.com]

- 20. Isoquinoline [webbook.nist.gov]

- 21. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quinoline [webbook.nist.gov]

- 24. Quinoline [webbook.nist.gov]

- 25. madison-proceedings.com [madison-proceedings.com]

An In-depth Technical Guide to Quinoline Hydrochloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of quinoline (B57606) hydrochloride, a significant compound in pharmaceutical development and chemical synthesis. It details the molecular structure, physicochemical properties, and established protocols for its synthesis and characterization.

Core Molecular and Physical Data

Quinoline hydrochloride is the salt formed from the heterocyclic aromatic compound quinoline and hydrochloric acid.[1] It is a versatile intermediate used in the synthesis of various bioactive molecules.[1]

The fundamental identifiers and molecular formula for quinoline hydrochloride are crucial for regulatory and research documentation.

| Identifier | Value | Citation |

| IUPAC Name | quinoline;hydrochloride | [2] |

| Chemical Name | Quinolinium chloride | [2][3][4][5] |

| CAS Number | 530-64-3 | [2][3][4][6] |

| Molecular Formula | C₉H₈ClN | [2][3][4][7] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=N2.Cl | [2] |

| InChI | InChI=1S/C9H7N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-7H;1H | [2][3][4][7] |

| InChIKey | PSXRWZBTVAZNSF-UHFFFAOYSA-N | [2][3][4][7] |

The physical and chemical properties of quinoline hydrochloride are summarized below. It is recognized as a solid that is both light-sensitive and hygroscopic.[6][8]

| Property | Value | Citation |

| Molecular Weight | 165.62 g/mol | [1][2][5][9] |

| Exact Mass | 165.034527 Da | [2][10] |

| Physical State | Solid, powder to crystal | [5][6][8] |

| Appearance | Blue to purple | [1][5][8] |

| Melting Point | 93-94 °C | [5] |

| pKa (Parent Quinoline) | 4.90 | [11] |

| Water Solubility | Described as yielding a "very faint turbidity" | [5] |

| Storage Conditions | Room Temperature, sealed in dry conditions, under inert gas | [5][8] |

Molecular Structure and Properties Visualization

The following diagrams illustrate the molecular structure and key properties of quinoline hydrochloride.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of quinoline hydrochloride are provided below. The synthesis of the parent quinoline is often achieved via the Skraup synthesis, a robust and historically significant method.[12][13][14]

This protocol is adapted from established procedures for the Skraup synthesis, which utilizes aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822).[14][15] Ferrous sulfate (B86663) is included to moderate the highly exothermic reaction.[12][15]

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium Hydroxide (B78521) (NaOH) solution (40%)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl), concentrated or as a solution in a suitable solvent (e.g., isopropanol)

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline and glycerol.

-

Moderator Addition: Add ferrous sulfate heptahydrate to the mixture.

-

Acidification: While cooling the flask in an ice-water bath and stirring vigorously, slowly add concentrated sulfuric acid. The addition must be done carefully to control the temperature.

-

Oxidant Addition: Slowly add nitrobenzene to the reaction mixture.

-

Reflux: Heat the mixture gently under reflux. The reaction is highly exothermic; careful heating is required to initiate it, after which the heat source may need to be removed intermittently to maintain control. Once the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure completion.[16]

-

Work-up (Removal of Oxidant): After cooling, dilute the mixture with water and arrange for steam distillation to remove any unreacted nitrobenzene.[15]

-

Basification and Isolation: Make the remaining solution strongly alkaline by carefully adding a 40% sodium hydroxide solution.[15] This will liberate the free quinoline base.

-

Extraction: Extract the quinoline using an organic solvent such as diethyl ether or dichloromethane. Combine the organic extracts.

-

Drying and Solvent Removal: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield crude quinoline.

-

Purification: Purify the crude quinoline by vacuum distillation.

-

Salt Formation: Dissolve the purified quinoline base in a suitable anhydrous solvent (e.g., isopropanol (B130326) or diethyl ether).

-

Acidification: While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol.

-

Precipitation and Isolation: The quinoline hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration.

-

Drying: Wash the collected solid with a small amount of cold, dry solvent and dry it under vacuum to remove any residual solvent.

-

Objective: To identify functional groups and confirm the structure of the synthesized compound.

-

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) disc.[3] Mix a small amount of the dried quinoline hydrochloride sample (approx. 1 mg) with spectroscopic grade KBr powder (approx. 100 mg). Grind the mixture thoroughly to a fine powder.

-

Disc Formation: Press the powder in a pellet die under high pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr disc in the sample holder of an FTIR spectrometer.

-

Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum should be compared with a reference spectrum for quinoline hydrochloride.[2][10]

-

-

Objective: To elucidate the detailed molecular structure by observing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the quinoline hydrochloride sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), DMSO-d₆, or D₂O).[10] Add a small amount of Tetramethylsilane (TMS) as an internal standard if required by the solvent and experiment.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[7][10]

-

Analysis: Process the acquired data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the quinoline hydrochloride structure.

-

Applications in Research and Development

Quinoline hydrochloride is a key building block in several areas of scientific research:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, most notably antimalarial agents (e.g., derivatives related to quinine (B1679958) and chloroquine), antibacterials, and potential anti-cancer drugs.[1][17] Its use can enhance the solubility and bioavailability of active pharmaceutical ingredients.[1]

-

Organic Synthesis: In organic chemistry, it functions as a versatile reagent, facilitating reactions such as alkylations and acylations.[1]

-

Analytical Chemistry: It is employed as a reagent in various analytical methods, including spectrophotometry, to aid in the identification and quantification of other substances.[1]

-

Material Science: The compound is utilized in the production of specific polymers and coatings, contributing to the durability and performance of advanced materials.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Quinoline hydrochloride | C9H8ClN | CID 68264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline hydrochloride [webbook.nist.gov]

- 4. Quinoline hydrochloride (CAS 530-64-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. QUINOLINE HYDROCHLORIDE | 530-64-3 [chemicalbook.com]

- 6. labproinc.com [labproinc.com]

- 7. QUINOLINE HYDROCHLORIDE(530-64-3) 1H NMR [m.chemicalbook.com]

- 8. Quinoline Hydrochloride | 530-64-3 | TCI EUROPE N.V. [tcichemicals.com]

- 9. scbt.com [scbt.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 14. uop.edu.pk [uop.edu.pk]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. benchchem.com [benchchem.com]

- 17. Quinoline - Wikipedia [en.wikipedia.org]

A Deep Dive into the Solubility of Quinoline Hydrochloride for Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of Quinoline (B57606) Hydrochloride in Aqueous and Organic Media.

This technical guide provides a comprehensive overview of the solubility of quinoline hydrochloride, a compound of significant interest in pharmaceutical and chemical synthesis. Understanding the solubility of this salt is crucial for its application in drug development, where it can enhance the bioavailability of active pharmaceutical ingredients, and in various organic reactions. This document details its solubility in water and a range of organic solvents, outlines experimental protocols for solubility determination, and presents this information in a clear, accessible format for laboratory professionals.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a salt like quinoline hydrochloride, its solubility is significantly influenced by the properties of the solvent, temperature, and pH. As the hydrochloride salt of the weak base quinoline, its solubility in aqueous solutions is expected to be pH-dependent.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for quinoline hydrochloride is not widely available in public literature, qualitative descriptions provide valuable guidance for solvent selection. The data for the free base, quinoline, is also provided for context, though it is important to note that the hydrochloride salt will exhibit different solubility characteristics.

Table 1: Qualitative Solubility of Quinoline Hydrochloride

| Solvent | Descriptive Term |

| Water | Freely Soluble[1] |

| Ethanol | Freely Soluble[1] |

| Hot Benzene | Freely Soluble[1] |

| Chloroform | Freely Soluble[1] |

| Cold Ether | Sparingly Soluble[1] |

Table 2: Quantitative Solubility of Quinoline (Free Base) in Water

| Solvent | Temperature | Solubility |

| Water | 20 °C | 0.61 g/100 mL[2] |

| Water | 25 °C | 6.11 mg/mL[2] |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a critical step in characterizing a compound. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of ionizable compounds like quinoline hydrochloride.

The Shake-Flask Method

This method involves creating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.

Materials and Reagents:

-

Quinoline Hydrochloride (high purity)

-

Selected Solvents (e.g., purified water, ethanol, methanol, DMSO, chloroform)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid quinoline hydrochloride to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure a saturated solution is formed.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Separation of Undissolved Solid: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. For accurate results, filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved quinoline hydrochloride.

-

Calculation of Solubility: Calculate the solubility by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in units of mg/mL or g/100 mL.

For ionizable compounds like quinoline hydrochloride, it is crucial to control and measure the pH of the aqueous solutions, as solubility can be highly pH-dependent[3][4][5].

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in determining the solubility of quinoline hydrochloride.

Caption: A generalized workflow for the experimental determination of compound solubility.

Caption: Key factors influencing the solubility of quinoline hydrochloride.

Conclusion

This technical guide consolidates the available information on the solubility of quinoline hydrochloride, providing a foundational resource for laboratory professionals. While quantitative data remains sparse, the qualitative descriptions and detailed experimental protocols offer a robust framework for researchers to determine solubility in their specific applications. The provided workflows and diagrams serve as a practical guide for designing and executing these critical experiments in the fields of drug discovery and chemical synthesis.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Quinoline Hydrochloride Derivatives

For Immediate Release

A Deep Dive into the Pharmacological Mechanisms of a Versatile Scaffold for Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a heterocyclic aromatic organic compound, and its hydrochloride derivatives have long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of therapeutic activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these derivatives exert their anticancer, antimicrobial, and antimalarial effects. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes complex signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy

Quinoline hydrochloride derivatives have emerged as potent anticancer agents, employing a variety of strategies to inhibit tumor growth and induce cancer cell death. Their mechanisms are multifaceted, often targeting fundamental cellular processes.

A primary mode of action is the intercalation into DNA and inhibition of topoisomerase enzymes .[1][2] By inserting themselves between the base pairs of the DNA double helix, these compounds disrupt the DNA structure, interfering with replication and transcription.[3] Furthermore, they inhibit topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during these processes.[1][4] This leads to an accumulation of DNA strand breaks, triggering apoptosis.[3]

Another significant mechanism is the inhibition of various protein kinases that are critical for cancer cell signaling and proliferation.[5][6] Quinoline derivatives have been shown to target key kinases such as Pim-1, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][7] By blocking the activity of these enzymes, they can halt the cell cycle, prevent the formation of new blood vessels that supply tumors (angiogenesis), and induce programmed cell death.[1]

Furthermore, many quinoline derivatives effectively induce apoptosis and cause cell cycle arrest , often at the G2/M phase.[1] Their interference with critical cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, disrupts the normal progression of the cell cycle and pushes cancer cells towards apoptosis.[8]

Quantitative Data for Anticancer Activity

The anticancer efficacy of various quinoline hydrochloride derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

| Compound Class | Target/Cell Line | IC50/GI50/Ki Value | Reference |

| Quinoline-2-carboxamides | Pim-1 kinase | Not specified, but potent inhibitors | [2] |

| 2-Styrylquinolines | Pim-1 kinase | Not specified, but potent inhibitors | [2] |

| Substituted quinolines | Pim-1 kinase (prostate cancer PC-3 cell line) | GI50: 1.29 µM - 2.81 µM | [2] |

| Quinoline-chalcone hybrids | A549 and K-562 cancer cell lines | IC50: 1.91 µM and 5.29 µM | |

| Quinoline-3-carboxamide furan-derivative | EGFR TK | IC50 = 2.61 µM (inhibition) | |

| Quinoline-3-carboxamide furan-derivative | MCF-7 cell line | IC50 = 3.35 µM (anticancer activity) | |

| Substituted quinolines | 20S proteasome (chymotryptic activity) | IC50 = 14.4 μM | [9] |

| Morpholine-bearing quinoline derivatives | Acetylcholinesterase (AChE) | IC50 = 1.94 ± 0.13 μM | [10] |

| Morpholine-bearing quinoline derivatives | Butyrylcholinesterase (BChE) | IC50 = 28.37 ± 1.85 μM | [10] |

Antimalarial Mechanism of Action: Disrupting the Parasite's Survival Strategy

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine (B1663885) and mefloquine.[11] Their primary mechanism of action targets the unique biology of the malaria parasite, Plasmodium falciparum, within red blood cells.[11][12]

The parasite digests hemoglobin in its acidic food vacuole, a process that releases large quantities of toxic heme.[11] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[7] Quinoline derivatives are weak bases that accumulate in the acidic food vacuole of the parasite.[11] Here, they are thought to interfere with the heme polymerization process.[7][11] The resulting buildup of free heme is highly toxic to the parasite, leading to its death.[11]

Antimicrobial Mechanism of Action: Targeting Bacterial Replication Machinery

The antibacterial activity of quinoline derivatives, particularly the fluoroquinolones, is primarily due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[13][14] These enzymes are essential for bacterial DNA replication, repair, and recombination.[15] DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes.[15] By inhibiting these enzymes, quinoline derivatives block bacterial cell division and lead to bacterial death.[14]

Quantitative Data for Antimicrobial Activity

The antimicrobial potency of quinoline hydrochloride derivatives is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Bacterial/Fungal Strain | MIC Value (µg/mL) | Reference |

| Novel quinoline derivatives | Streptococcus pneumoniae | 0.66 - 3.98 | [16] |

| Bacillus subtilis | 0.66 - 3.98 | [16] | |

| Pseudomonas aeruginosa | 0.66 - 3.98 | [16] | |

| Escherichia coli | 0.66 - 3.98 | [16] | |

| Aspergillus fumigatus | 0.66 - 3.98 | [16] | |

| Syncephalastrum racemosum | 0.66 - 3.98 | [16] | |

| Geotrichum candidum | 0.66 - 3.98 | [16] | |

| Candida albicans | 0.66 - 3.98 | [16] | |

| N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [17] |

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | 0.125–8 | [18] |

| Quinoline-2-one derivative 6c | MRSA | 0.75 | [19] |

| VRE | 0.75 | [19] | |

| MRSE | 2.50 | [19] |

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the complex interactions of quinoline hydrochloride derivatives, the following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and a general experimental workflow.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the study of quinoline hydrochloride derivatives.

Protocol 1: Topoisomerase II Inhibition Assay (DNA Decatenation)

Objective: To determine the inhibitory effect of a quinoline derivative on the decatenation activity of human topoisomerase IIα.

Materials:

-

Purified human topoisomerase IIα

-

Catenated kinetoplast DNA (kDNA)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Test quinoline derivative at various concentrations

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in TAE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus

-

UV transilluminator

Procedure:

-

Prepare serial dilutions of the quinoline derivative in the appropriate solvent (e.g., DMSO).

-

In a microcentrifuge tube, set up the reaction mixture containing reaction buffer, kDNA (e.g., 200 ng), and the desired concentration of the quinoline derivative.

-

Initiate the reaction by adding purified topoisomerase IIα (e.g., 1-2 units). The final reaction volume is typically 20 µL.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of the Stop Solution/Loading Dye.

-

Load the entire reaction mixture into the wells of a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circular or linear forms. The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA and an increase in the amount of catenated DNA remaining in the well. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.[1][20]

Protocol 2: Heme Polymerization Inhibition Assay

Objective: To assess the ability of a quinoline derivative to inhibit the formation of β-hematin (synthetic hemozoin).

Materials:

-

Hematin (B1673048) solution (e.g., 1 mM in 0.2 M NaOH)

-

Glacial acetic acid solution (pH ~2.6)

-

Test quinoline derivative at various concentrations

-

Chloroquine diphosphate (B83284) (positive control)

-

Distilled water (negative control)

-

DMSO for washing

-

0.1 M NaOH for dissolving the final product

-

96-well microplate

-

Microplate reader (absorbance at 405 nm)

-

Centrifuge

Procedure:

-

In a microcentrifuge tube, add 100 µL of the hematin solution.

-

Add 50 µL of the test compound at various concentrations. Include positive and negative controls in separate tubes.

-

Initiate the polymerization by adding 50 µL of the glacial acetic acid solution.

-

Incubate the mixture at 37°C for 24 hours.

-

After incubation, centrifuge the tubes at 8000 rpm for 10 minutes to pellet the β-hematin.

-

Carefully remove the supernatant. Wash the pellet three times with 200 µL of DMSO, centrifuging after each wash.

-

After the final wash, dissolve the pellet in 200 µL of 0.1 M NaOH.

-

Transfer 100 µL of the dissolved solution to a 96-well microplate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of β-hematin formed. The percentage of inhibition is calculated relative to the negative control. The IC50 value is the concentration of the compound that inhibits heme polymerization by 50%.[7][21][22][23]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a quinoline derivative on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test quinoline derivative

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695) (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with the quinoline derivative at the desired concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C).

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Data Analysis: The DNA content of the cells is measured by the fluorescence intensity of PI. The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[13][18][24][25]

Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

Objective: To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells after treatment with a quinoline derivative.

Materials:

-

Cancer cell line of interest

-

Test quinoline derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the quinoline derivative as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Data Analysis: The flow cytometer will detect the fluorescence from FITC and PI.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.[5][12][26][27]

-

This comprehensive guide serves as a valuable resource for understanding the multifaceted mechanisms of action of quinoline hydrochloride derivatives. The provided data, protocols, and visualizations are intended to support and inspire further research and development of this versatile and promising class of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sid.ir [sid.ir]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tools.thermofisher.cn [tools.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. corefacilities.iss.it [corefacilities.iss.it]

- 14. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 16. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. attogene.com [attogene.com]

- 20. topogen.com [topogen.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. 2.5. In Vitro Heme Polymerization Inhibitory Activity Assay [bio-protocol.org]

- 23. media.neliti.com [media.neliti.com]

- 24. cancer.wisc.edu [cancer.wisc.edu]

- 25. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 26. researchgate.net [researchgate.net]

- 27. kumc.edu [kumc.edu]

The In Vitro Biological Activities of Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of compounds with diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the in vitro biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, antiviral, and neuroprotective properties. This document is designed to be a practical resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to aid in the research and development of novel quinoline-based therapeutics.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Data Presentation: In Vitro Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinoline compounds against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit cell growth by 50%).

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |

| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | ||

| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | ||

| Phenylsulfonylurea Derivative | Derivative 7 | HepG-2 (Liver) | 2.71 | - | - |

| A549 (Lung) | 7.47 | - | - | ||

| MCF-7 (Breast) | 6.55 | - | - | ||

| Anilino-Fluoroquinolones | Compound 4c | K562 (Leukemia) | 0.89 | - | - |

| 7-chloro-4-quinolinylhydrazone | Derivative 36 | SF-295 (CNS) | 0.314-4.65 µg/cm³ | - | - |

| HTC-8 (Colon) | |||||

| HL-60 (Leukemia) | |||||

| Aminated Quinolinequinones | AQQ6 | DU-145 (Prostate) | Good Cytotoxicity | Doxorubicin | - |

Data sourced from multiple studies.[2][6][7] For detailed information, refer to the original publications.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[3][8][9]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Quinoline test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated and untreated cell controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

Many quinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[10]

Antimicrobial Activity

Quinolone antibiotics have been a mainstay in the treatment of bacterial infections for decades. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[11][12][13]

Data Presentation: In Vitro Antimicrobial Activity of Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.

| Compound | Microorganism | MIC (µg/mL) |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 |

| Klebsiella pneumoniae | 50 | |

| Mycobacterium tuberculosis H37Rv | 10 | |

| Quinoline-based hydroxyimidazolium hybrid 7c/7d | Cryptococcus neoformans | 15.6 |

| Novel Quinoline Derivatives 2 & 6 | Bacillus cereus | 3.12 - 50 |

| Staphylococcus spp. | ||

| Pseudomonas spp. | ||

| Escherichia coli |

Data compiled from various studies.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Materials:

-

Bacterial strains

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Quinoline test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the quinoline compound in CAMHB directly in the 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[17] Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[14]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Quinolones target and inhibit the activity of bacterial DNA gyrase, a type II topoisomerase.[1][18] This leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[13]

Antimalarial Activity

Quinoline-containing compounds, such as quinine (B1679958) and chloroquine, have historically been pivotal in the fight against malaria.[14] Research continues to explore novel quinoline derivatives with enhanced activity against drug-resistant strains of Plasmodium falciparum.

Data Presentation: In Vitro Antimalarial Activity of Quinoline Derivatives

The antimalarial activity is expressed as IC50 values against P. falciparum.

| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |

| Dihydropyrimidine derivative 4b | - | 0.014 - 5.87 | [14] |

| Dihydropyrimidine derivative 4g | - | [14] | |

| Dihydropyrimidine derivative 4i | - | [14] | |

| 1,3,4-oxadiazole derivative 12 | - | [14] | |

| (S)-pentyl substituted amino-alcohol quinoline | FCM29 | 3.7 nmol/L | [18] |

| Quinoline-pyrimidine conjugate 112 | CQS PfN5F4 | 0.32 µM | [4] |

Experimental Protocol: SYBR Green I-based in vitro Antimalarial Assay

This fluorescence-based assay measures parasite DNA content as an indicator of parasite growth.[19][20][21]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes

-

Complete parasite culture medium

-

Quinoline test compounds

-

SYBR Green I dye

-

Lysis buffer

-

96-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Prepare a parasite culture with a starting parasitemia of 1% and a hematocrit of 2%.[21]

-

Compound Addition: Add serial dilutions of the quinoline compounds to the wells of a 96-well plate.

-

Incubation: Add the parasite culture to the wells and incubate for 48-72 hours.[21]

-

Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate for 1 hour at room temperature in the dark.[21]

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19]

-

Data Analysis: Determine the IC50 values from the dose-response curves.

Antiviral Activity

Quinoline derivatives have demonstrated antiviral activity against a range of viruses, including Dengue virus, Zika virus, and coronaviruses.[15][22][23] Their mechanisms of action can vary, from inhibiting viral entry and replication to modulating host-cell pathways.

Data Presentation: In Vitro Antiviral Activity of Quinoline Derivatives

| Compound | Virus | Cell Line | IC50 (µM) |

| Compound 1 | Dengue Virus Serotype 2 (DENV2) | Vero | 3.03 |

| Compound 2 | Dengue Virus Serotype 2 (DENV2) | Vero | 0.49 |

| Quinoline-based compound | SARS-CoV-2 | Caco-2/Vero E6 | down to 1.5 |

| Novel quinoline derivative 1ae | Influenza A Virus (IAV) | - | 1.87 |

Data compiled from various studies.[20][22][23][24]

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.[25][26][27]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Quinoline test compounds

-

Culture medium

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus and pre-incubate with various concentrations of the quinoline compound for 1 hour.

-

Infection: Infect the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.

-

Overlay: Remove the inoculum and add the semi-solid overlay medium containing the respective concentrations of the quinoline compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Neuroprotective Activity

Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases.[13] They can exert neuroprotective effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common in vitro model for studying neuroprotection.[28][29]

Materials:

-

SH-SY5Y cells

-

Culture medium

-

Neurotoxin (e.g., MPP+ or H2O2)

-

Quinoline test compounds

-

Reagents for viability assays (e.g., MTT)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the quinoline compound for 2-4 hours.[28]

-

Neurotoxin Induction: Induce neurotoxicity by adding a neurotoxin like MPP+ (e.g., 1 mM) to the culture medium.[28][30]

-

Incubation: Incubate for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with the quinoline compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathway: Nrf2-ARE Pathway Activation

Some quinoline derivatives may exert neuroprotective effects by activating the Nrf2-ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[6][23][31][32][33]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Kynurenic Acid Restores Nrf2 Levels and Prevents Quinolinic Acid-Induced Toxicity in Rat Striatal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. Mode of action of the quinolone antimicrobial agents: review of recent information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 19. iddo.org [iddo.org]

- 20. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 21. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Luteolin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Study of New Quinolineaminoethanols as Anti-Bacterial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. Salsolinol Protects SH-SY5Y Cells Against MPP+ Damage and Increases Enteric S100-Immunoreactivity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Early modulation of the transcription factor Nrf2 in rodent striatal slices by quinolinic acid, a toxic metabolite of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

The Quinoline Arsenal: A Technical Guide to the Historical Development of Antimalarial Drugs

For Researchers, Scientists, and Drug Development Professionals

Foreword

The history of quinoline-based antimalarial drugs is a compelling narrative of scientific discovery, chemical ingenuity, and an enduring battle against a resilient parasite. From the serendipitous discovery of quinine (B1679958) in the bark of the Cinchona tree to the rational design of sophisticated synthetic analogues, quinolines have remained a cornerstone of antimalarial chemotherapy for centuries. This technical guide provides an in-depth exploration of the historical development of this critical class of drugs, focusing on the core scientific advancements, experimental methodologies, and the evolution of our understanding of their mechanisms of action. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing effort to combat malaria.

Introduction: The Dawn of Antimalarial Chemotherapy

The story of quinoline (B57606) antimalarials begins not in a laboratory, but in the Andes mountains of South America. For centuries, indigenous populations used the bark of the Cinchona tree to treat fevers.[1] In the 17th century, Jesuit missionaries introduced this "fever tree" bark to Europe, where it proved remarkably effective against the intermittent fevers of malaria.[2] However, it was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Caventou isolated the active alkaloid, quinine.[1][3] This pivotal discovery marked the beginning of modern antimalarial chemotherapy, providing a purified, quantifiable, and more effective treatment.[1]

The reliance on a natural source for quinine, however, presented challenges in supply and standardization. The two World Wars, in particular, highlighted the strategic need for synthetic antimalarials, catalyzing a surge in drug discovery research that led to the development of the 4-aminoquinolines and 8-aminoquinolines.

The Major Classes of Quinolone-Based Antimalarials: A Historical Progression

The development of quinoline-based antimalarials can be broadly categorized into several key chemical classes, each with its own unique history, mechanism of action, and spectrum of activity.

The Cinchona Alkaloids: Quinine

-

Discovery and Isolation: As the first effective treatment for malaria, quinine's use predates its chemical characterization.[2] The isolation of quinine from Cinchona bark in 1820 was a landmark achievement, enabling standardized dosing and laying the groundwork for medicinal chemistry.[1][3]

-

Mechanism of Action: Quinine is a blood schizonticide, acting on the asexual erythrocytic stages of the Plasmodium parasite. Its primary mechanism involves the inhibition of hemozoin biocrystallization. The parasite digests hemoglobin within its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin. Quinine is believed to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[4][5]

The 4-Aminoquinolines: Chloroquine (B1663885) and Amodiaquine (B18356)

-

Chloroquine (CQ): Synthesized in 1934 by German scientists at Bayer, who named it Resochin, chloroquine was initially considered too toxic for human use.[3] However, during World War II, American researchers re-evaluated the 4-aminoquinolines and recognized its potent antimalarial activity and favorable safety profile.[3] Introduced into clinical practice in 1947, chloroquine became the drug of choice for malaria treatment and prophylaxis for several decades due to its high efficacy, low cost, and ease of administration.[3]

-

Amodiaquine (AQ): First synthesized in 1948, amodiaquine is structurally similar to chloroquine and was also a cornerstone of antimalarial treatment, particularly in Africa.[6] It has seen a resurgence in use as a partner drug in artemisinin-based combination therapies (ACTs).[6]

-

Mechanism of Action: Like quinine, the 4-aminoquinolines are blood schizonticides that concentrate in the parasite's food vacuole and inhibit hemozoin formation.[4][5] Their basic side chains are thought to be crucial for their accumulation in the acidic environment of the food vacuole.

The 8-Aminoquinolines: Primaquine (B1584692)

-

Discovery and Development: The development of 8-aminoquinolines was driven by the need for a drug effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for malarial relapses. Primaquine, first synthesized in 1946, emerged as the first drug capable of providing a radical cure for these forms of malaria.[7][8]

-

Mechanism of Action: The precise mechanism of action of primaquine is not fully elucidated but is distinct from the 4-aminoquinolines. It is known to be a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2D6, to form reactive metabolites.[7] These metabolites are thought to generate reactive oxygen species (ROS) that induce oxidative damage and disrupt the parasite's mitochondrial electron transport chain.[7]

The Quinoline Methanols: Mefloquine (B1676156)

-

Development: Mefloquine was developed by the United States Army in the 1970s in response to the emergence of chloroquine-resistant P. falciparum during the Vietnam War.[9][10] It was first used in the mid-1980s and proved to be an effective prophylactic and therapeutic agent against multidrug-resistant malaria.[9]

-

Mechanism of Action: The exact mechanism of mefloquine is not fully understood, but it is also a blood schizonticide. It is thought to act within the parasite's food vacuole, possibly by forming toxic complexes with heme that damage parasitic membranes.[11] More recent research also suggests that mefloquine may target the parasite's 80S ribosome to inhibit protein synthesis.

Quantitative Data on Antimalarial Activity

The following table summarizes the in vitro activity of key quinoline-based antimalarials against various laboratory strains of Plasmodium falciparum, expressed as the half-maximal inhibitory concentration (IC50).

| Drug | P. falciparum Strain | IC50 (nM) | Reference(s) |

| Quinine | 3D7 (CQ-sensitive) | 100 - 200 | [12] |

| K1 (CQ-resistant) | 200 - 400 | [13] | |

| W2 (CQ-resistant) | >450 | [12] | |

| Dd2 (CQ-resistant) | 150 - 300 | [14] | |

| Chloroquine | 3D7 (CQ-sensitive) | 10 - 30 | [12][13] |

| K1 (CQ-resistant) | 100 - 300 | [13] | |

| W2 (CQ-resistant) | >100 | [12] | |

| Dd2 (CQ-resistant) | 100 - 200 | [14] | |

| Amodiaquine | 3D7 (CQ-sensitive) | 10 - 40 | [15] |

| K1 (CQ-resistant) | 20 - 60 | ||

| W2 (CQ-resistant) | 30 - 80 | [16] | |

| Dd2 (CQ-resistant) | 40 - 100 | [14] | |

| Mefloquine | 3D7 (CQ-sensitive) | 20 - 50 | [16] |

| K1 (CQ-resistant) | 30 - 70 | ||

| W2 (CQ-resistant) | 20 - 60 | [16] | |

| Dd2 (CQ-resistant) | 30 - 80 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of quinoline-based antimalarial drugs.

Chemical Synthesis Protocols

This protocol is adapted from a reported laboratory-scale synthesis.[4][9]

Step 1: Condensation and Mannich Reaction

-

To a mixture of 4-aminophenol (B1666318) (0.104 mol) and 4,7-dichloroquinoline (B193633) (0.10 mol), add acetic acid (60 ml).

-

Heat the mixture with stirring at 110°C for approximately one hour.

-

Cool the mixture to 20°C.

-

Sequentially add an aqueous solution of formaldehyde (B43269) (0.150 mol) and diethylamine (B46881) (0.150 mol) to the reaction vessel.

-

Heat the reaction mixture at 50°C for four hours.

Step 2: Precipitation and Isolation

-

Cool the reaction mixture in an ice-water bath.

-

Add a 37% aqueous hydrochloric acid solution at a rate that maintains the internal temperature below 40°C.

-

Continue stirring for an additional two hours to complete the precipitation of the product as yellow crystals.

-

Collect the precipitated crystals by filtration.

-

Dry the crystals at room temperature to a constant weight to obtain amodiaquine dihydrochloride (B599025) dihydrate.

In Vitro Antiplasmodial Activity Assays

This colorimetric assay measures the activity of the parasite-specific enzyme lactate (B86563) dehydrogenase (pLDH) as an indicator of parasite viability.[10][17][18]

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells at a 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum.

-

Assay Plate Preparation: Serially dilute the test compounds in a 96-well microtiter plate. Add parasitized red blood cells to each well to achieve a final parasitemia of 1% and a hematocrit of 2%. Include drug-free wells as a negative control and wells with uninfected red blood cells as a background control.

-

Incubation: Incubate the plates for 72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

Lysis and Reaction: After incubation, lyse the cells by freeze-thawing. Transfer the lysate to a new plate and add a reaction mixture containing L-lactate, NAD+, and a tetrazolium salt.

-

Data Acquisition: Measure the absorbance at 650 nm using a microplate reader. The absorbance is proportional to the amount of formazan (B1609692) produced, which reflects pLDH activity.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing

This standard test evaluates the schizonticidal activity of a compound against an early-stage infection in a murine model.

-

Animal Model: Use Swiss albino mice.

-

Infection: Inoculate mice intraperitoneally with Plasmodium berghei-parasitized red blood cells.

-

Treatment: Administer the test compound orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection. Include a negative control group (vehicle) and a positive control group (e.g., chloroquine).

-

Parasitemia Determination: On day 5, prepare thin blood smears from the tail of each mouse.

-

Staining and Microscopy: Stain the blood smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.[5][7][19][20][21]

Visualizing the Mechanisms of Action and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Caption: Inhibition of Hemozoin Formation by Quinoline Antimalarials.

Caption: Metabolic Activation of Primaquine in the Liver.

Experimental Workflows

Caption: General Workflow for the Synthesis of a Quinoline Antimalarial.

Caption: Workflow for an In Vitro Antiplasmodial Assay.

Conclusion and Future Directions

The historical development of quinoline-based antimalarials is a testament to the power of medicinal chemistry and a continuous cycle of innovation driven by the challenge of drug resistance. From the natural product quinine to the synthetic marvels of chloroquine, primaquine, and mefloquine, this class of compounds has saved countless lives. However, the emergence and spread of resistance to these crucial drugs underscore the urgent need for continued research and development.

Future efforts will likely focus on several key areas:

-

Novel Quinoline Scaffolds: The design and synthesis of new quinoline derivatives that can evade existing resistance mechanisms.

-